Boron phosphate

Overview

Description

Boron phosphate is a type of inorganic compound that is made up of boron and phosphorus. It is used in many different fields, such as chemistry, biology, and materials science. It has a variety of applications, including in the synthesis of organic compounds, the production of polymers, and the development of catalysts. In recent years, this compound has also been studied for its potential use in medical applications.

Scientific Research Applications

Bone Tissue Engineering : Boron-doped hydroxyapatite/tricalcium phosphates (BHTs) have been synthesized to study their potential in bone tissue engineering. BHTs were found to enhance bioactivity, with significant calcium phosphate deposition and protein adsorption, indicating their potential in composite bone tissue constructs (Pazarçeviren et al., 2020).

Bioactive Glasses for Tissue Engineering : Boron addition to bioactive glasses influences their structure, biodegradability, biocompatibility, and bioactivity. These boron-containing glasses are being investigated for their potential in hard and soft tissue regeneration (Balasubramanian et al., 2018).

Slow-Release Boron Fertilizers : Boron phosphate compounds have been explored as slow-release boron sources in agriculture. These compounds demonstrate potential in environments where boron leaching is a problem, offering a continuous boron supply to crops (Abat et al., 2014).

Wastewater Treatment : Studies have investigated the use of boron waste for the adsorption of phosphate and nitrate from aqueous solutions. This application showcases the potential of boron-containing materials in environmental remediation and water treatment processes (Olgun et al., 2013).

Greener Synthesis of Nanocomposites : Boron-containing nanocomposites, synthesized through a green route, have applications in neutron shields, construction materials, and bioceramics. The process is environmentally friendly, using non-harmful solvents and natural products (Chkhartishvili et al., 2021).

Boron Removal from Wastewater : Research on boron removal and recovery from wastewater using microwave hydrothermal methods has shown promising results. This method is efficient and effective, demonstrating significant boron recovery efficiency (Tsai & Lo, 2011).

Boronic Acid Polymers in Biomedical Applications : Boronic acid-containing polymers are valuable in various biomedical applications, including the treatment of diseases and as materials in biomedical research (Cambre & Sumerlin, 2011).

Synthesis and Characterization of Nanostructured BPO4 : Nano-sized BPO4 and nano-BPO4-based core-shell spheres have been synthesized and characterized for use as catalysts in organic chemical reactions (Chen et al., 2009).

Mechanism of Action

Target of Action

Boron phosphate (BPO4) is an inorganic compound that primarily targets enzymes and transporters of membranes . It has been reported to act on the metabolism of living organisms . Boron-containing compounds (BCCs), including this compound, have shown potential to act as drugs in several human maladies . They have been reported to act on specific enzymes in a metabolic pathway .

Mode of Action

This compound interacts with its targets by providing amphiphilic properties to facilitate interaction with protein targets . This interaction leads to changes in the metabolism of the organism . This compound shows a high reactivity when combined with molten alkali components .

Biochemical Pathways

This compound affects various biochemical pathways. It has been reported to have effects on carbohydrate metabolism linked to some pathologies of high global burden, such as diabetes mellitus . Some recent findings also show effects of BCCs on lipid metabolism . .

Pharmacokinetics

Boron-based bioactive compounds are known to have unique properties that can influence their pharmacokinetics . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is primarily seen in its role as a catalyst for dehydration and other reactions in organic synthesis . It also serves as a source of phosphates for exchange reactions in the solid state to obtain metal phosphates . The molecular and cellular effects of this compound’s action are subject to the specific targets and pathways it interacts with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its reactivity increases with ascended temperatures . Moreover, this compound is a low reactive material at ambient temperatures . Understanding the influence of environmental factors on the action of this compound can provide valuable insights for its application in various fields.

Safety and Hazards

Future Directions

The development of oligonucleotide-based constructs and nucleic acid-like molecules, such as oligomeric phosphate diesters, bearing one or multiple boron clusters permits to create potential high boron-loaded agents for BNCT with good bioavailability, specifically interacting with nucleic acids inside the cell . This could lead to the development of new types of structures for use in a wide variety of applications .

properties

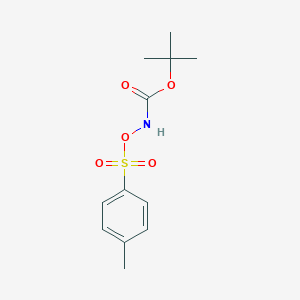

IUPAC Name |

2,4,5-trioxa-1λ5-phospha-3-borabicyclo[1.1.1]pentane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO4P/c2-6-3-1(4-6)5-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVCQBPDVHFKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12OP(=O)(O1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

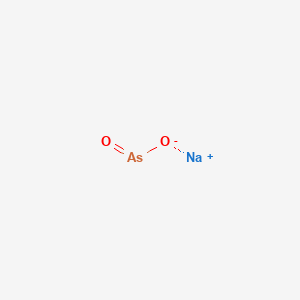

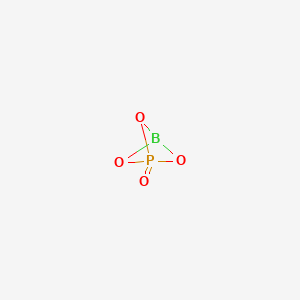

BPO4, BO4P | |

| Record name | boron(III) orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron(III)_orthophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872553 | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13308-51-5 | |

| Record name | Boron phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13308-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)